Propan-2-yl 3-fluoroprop-2-enoate
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Overview
Description
Propan-2-yl 3-fluoroprop-2-enoate is an organic compound with the molecular formula C6H9FO2. It is an ester derived from 3-fluoroprop-2-enoic acid and isopropanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-fluoroprop-2-enoate can be synthesized through the esterification of 3-fluoroprop-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-fluoroprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-fluoroprop-2-enoic acid and isopropanol.
Reduction: It can be reduced to form the corresponding alcohol, 3-fluoropropanol, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-fluoroprop-2-enoic acid and isopropanol.
Reduction: 3-fluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3-fluoroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of propan-2-yl 3-fluoroprop-2-enoate involves its reactivity due to the presence of the fluorine atom and the ester functional group. The fluorine atom can participate in various substitution reactions, while the ester group can undergo hydrolysis and reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl prop-2-enoate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Ethyl 3-fluoroprop-2-enoate: Similar structure but with an ethyl group instead of an isopropyl group, affecting its physical properties and reactivity.
Methyl 3-fluoroprop-2-enoate: Another similar compound with a methyl group, used in different synthetic applications.
Uniqueness
Propan-2-yl 3-fluoroprop-2-enoate is unique due to the combination of the isopropyl ester and the fluorine atom. This combination imparts specific reactivity and physical properties, making it valuable in applications where both ester and fluorine functionalities are desired .
Properties
CAS No. |
92593-13-0 |
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Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.13 g/mol |
IUPAC Name |
propan-2-yl 3-fluoroprop-2-enoate |
InChI |
InChI=1S/C6H9FO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3 |
InChI Key |
SWDCCNKPSXTSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=CF |
Origin of Product |
United States |
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